molecular formula C16H21N B8692725 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile CAS No. 63084-13-9

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile

Cat. No.: B8692725
CAS No.: 63084-13-9
M. Wt: 227.34 g/mol
InChI Key: IFBLMNBANYFBBN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C16H21N It is known for its unique structure, which includes a cyano group attached to an indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3,6-Hexamethylindan: Similar structure but lacks the cyano group.

    1,1,2,3,3,6-Hexamethyl-5-acetylindan: Contains an acetyl group instead of a cyano group.

Uniqueness

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .

Properties

CAS No.

63084-13-9

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,1,2,3,3,6-hexamethyl-2H-indene-5-carbonitrile

InChI

InChI=1S/C16H21N/c1-10-7-13-14(8-12(10)9-17)16(5,6)11(2)15(13,3)4/h7-8,11H,1-6H3

InChI Key

IFBLMNBANYFBBN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C#N)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product from Step III was dissolved in 250 ml. of benzene in a 50-ml. flask equipped with mechanical stirrer, cooling bath, thermometer, addition funnel, condenser, and static nitrogen head. Thionyl chloride (72 ml.) was added gradually with cooling over six mimutes at 24° to 30° C. The mixture was then heated to reflux for about 4 hours, and after cooling, 150 ml. of 5% sodium hydroxide solution was added at between 32° and 50° C., with cooling, over 16 minutes. The entire contents of the reaction flask were transferred to a separatory funnel and washed twice with 500 ml. of 5% sodium hydroxide solution. The washings were extracted in succession with 50 ml. of benzene. The organic phases were combined and flash evaporated on a rotary evaporator for one hour at 50° C. 10 mm. Hg to yiedl 30.6 g. of crude nitrile. The infrared spectrum (mineral oil mull) showed a medium intensity nitrile band at 2400 cm-1. The crude nitrile was taken up in 100 ml. of benzene and run onto a 1 1/8 inch by 35 inch chromatography column (wet-packed with 400 g. of MCB grade 923 silica gel using benzene as packing solvent). Pure nitrile was collected after 525 ml. of benzene were eluted from the column. A 5 g. portion of the chromatographed nitrile was recrystallized from hexane. The recrystallized nitrile was dissolved in 30 ml. of methanol, 2 g. of Draco K-9 activated carbon added, and the slurry filtered. After repeating the carbon treatment, the product was again recrystallized from hexane. The recrystallized product melted at 70.2° to 72.8° C. NMR spectrum (CDCl3 with TMS reference):
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